molecular formula C15H19ClN4 B2949620 5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine CAS No. 2379993-35-6

5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B2949620
CAS No.: 2379993-35-6
M. Wt: 290.8
InChI Key: MVNCSMQBUMFDGU-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a chloro group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloropyrimidine-2-amine with 2-(dimethylamino)-2-(4-methylphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
  • 2-amino-5-chloro-N,3-dimethylbenzamide

Uniqueness

5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(5-chloropyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4/c1-11-4-6-12(7-5-11)14(20(2)3)10-19-15-17-8-13(16)9-18-15/h4-9,14H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCSMQBUMFDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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